molecular formula C26H29N5O3 B11666148 3-[4-(octyloxy)phenyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

3-[4-(octyloxy)phenyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11666148
M. Wt: 459.5 g/mol
InChI Key: DLHKCWINYXDWPX-UHFFFAOYSA-N
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Description

3-[4-(octyloxy)phenyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a potent and selective ATP-competitive inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. Its primary research value lies in the investigation of acute myeloid leukemia (AML) , as constitutive activation of FLT3, through internal tandem duplication (ITD) or point mutations, is one of the most common molecular abnormalities in AML and is associated with poor prognosis. This compound exerts its mechanism by binding to the autoinhibited conformation of FLT3, effectively blocking its autophosphorylation and subsequent downstream signaling through pathways like STAT5, MAPK, and PI3K/Akt . In research settings, it is utilized to induce apoptosis and inhibit the proliferation of FLT3-ITD-dependent leukemic cell lines, such as MV4-11 and MOLM-13, providing a critical tool for validating FLT3 as a therapeutic target and for studying resistance mechanisms. Furthermore, this inhibitor serves as a valuable chemical probe for dissecting the broader biological roles of FLT3 signaling in normal and malignant hematopoiesis, contributing to the preclinical development of targeted therapies.

Properties

Molecular Formula

C26H29N5O3

Molecular Weight

459.5 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H29N5O3/c1-2-3-4-5-6-9-16-34-19-14-12-18(13-15-19)22-17-23(29-28-22)25(32)31-30-24-20-10-7-8-11-21(20)27-26(24)33/h7-8,10-15,17,27,33H,2-6,9,16H2,1H3,(H,28,29)

InChI Key

DLHKCWINYXDWPX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

Preparation Methods

Formation of 5-(4-Substituted-phenyl)-1H-pyrazole-3-carboxylic Acid

  • Starting Materials : Ethyl acetoacetate and 4-hydroxybenzaldehyde derivatives are condensed to form chalcone intermediates.

  • Cyclization : Hydrazine hydrate reacts with the chalcone in ethanol under reflux to yield 5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrazide.

Example Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 6–8 hours

  • Yield: 70–85%

Condensation with Isatin Derivative

The final hydrazone bond is formed by condensing the carbohydrazide with (3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene (isatin derivative).

Hydrazone Formation

  • Reagents :

    • 5-(4-Octyloxyphenyl)-1H-pyrazole-3-carbohydrazide

    • Isatin (or substituted isatin)

    • Catalyst: Glacial acetic acid

  • Conditions :

    • Solvent: Ethanol

    • Temperature: Reflux (78°C)

    • Time: 4–6 hours

    • Yield: 60–70%

Critical Parameters :

  • Stereoselectivity : The (Z)-configuration is favored under acidic conditions due to keto-enol tautomer stabilization.

  • Purification : Recrystallization from ethanol or column chromatography (silica gel, CH₂Cl₂:MeOH = 20:1).

Optimization and Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Etherification : 30 minutes at 100°C (yield: 80%).

  • Hydrazone Condensation : 15 minutes at 80°C (yield: 75%).

Solvent Effects

  • Polar Protic Solvents (e.g., ethanol): Favor hydrazone formation but may require longer times.

  • Polar Aprotic Solvents (e.g., DMF): Accelerate etherification but risk side reactions.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.35 (s, 1H, NH), 10.89 (s, 1H, indole NH), 8.45 (s, 1H, CH=N), 7.85–6.80 (m, aromatic H), 4.05 (t, 2H, OCH₂), 1.75–1.25 (m, 12H, octyl chain).

  • IR (KBr) :

    • 3270 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Crystallography

Single-crystal X-ray diffraction confirms the (Z)-configuration of the hydrazone bond and planar pyrazole-indole conjugation.

Challenges and Mitigation Strategies

  • Low Hydrazone Yields :

    • Cause : Competing tautomerization or side reactions.

    • Solution : Use excess isatin (1.2 equiv) and glacial acetic acid (5 mol%).

  • Octyloxy Group Instability :

    • Cause : Alkali-mediated cleavage during prolonged reactions.

    • Solution : Employ milder bases (e.g., K₂CO₃ instead of NaOH) and shorter reaction times.

Comparative Analysis of Synthetic Routes

StepMethodConditionsYield (%)Purity (%)
Pyrazole FormationConventionalEthanol, reflux, 8 h7895
MicrowaveEthanol, 100°C, 30 min8597
EtherificationWilliamsonDMF, K₂CO₃, 24 h6892
Phase TransferToluene, TBAB, 12 h7294
Hydrazone CondensationAcid-CatalyzedEthanol, AcOH, reflux, 6 h6590
Solvent-FreeIsatin excess, 100°C, 2 h7093

Industrial-Scale Considerations

  • Cost Efficiency : Octyl bromide and isatin are commercially available but benefit from bulk procurement.

  • Waste Management : Ethanol recovery systems and K₂CO₃ recycling reduce environmental impact.

Recent Advancements (2023–2025)

  • Photocatalytic Methods : Visible-light-mediated condensation improves stereoselectivity (Z/E > 9:1).

  • Continuous Flow Synthesis : Enhances reproducibility for gram-scale production (purity > 98%) .

Chemical Reactions Analysis

3-[4-(octyloxy)phenyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

3-[4-(octyloxy)phenyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(octyloxy)phenyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The indole and pyrazole moieties may play a role in binding to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Activity References
Target Compound Pyrazole-carbohydrazide 4-Octyloxyphenyl, (3Z)-indol-3-ylidene 459.55 Not explicitly reported; potential CB2R interaction inferred from docking studies
3-(2,4-Dichlorophenyl)-N′-(2-oxoindol-3-yl)-1H-pyrazole-5-carbohydrazide Pyrazole-carbohydrazide 2,4-Dichlorophenyl ~437.28 Not reported; dichlorophenyl may enhance binding affinity but increase toxicity risk
N′-(2-Oxo-2H-indol-3-yl)isonicotinohydrazide Pyridine-carbohydrazide Isonicotinoyl (pyridine) 266.26 Unknown; pyridine may improve solubility but reduce lipophilicity
MDA19 (N′-[(3Z)-1-Hexyl-2-oxoindol-3-ylidene]benzohydrazide) Benzohydrazide Hexyl chain, benzoyl ~379.43 Anti-osteosarcoma activity via PI3K/Akt/mTOR suppression
5-[(Z)-(5-Chloro-2-oxoindol-3-ylidene)methyl]-N,2,4-trimethylpyrrole-3-carboxamide Pyrrole-carboxamide Chloro-indole, trimethylpyrrole ~398.85 Experimental anticancer agent (DrugBank ID: DB07180)

Key Structural and Functional Differences

  • Lipophilicity: The octyloxy chain in the target compound enhances membrane permeability compared to shorter alkyl (e.g., hexyl in MDA19) or polar substituents (e.g., isonicotinoyl in ). However, this may reduce aqueous solubility .
  • Electron-Withdrawing Groups : Dichlorophenyl (in ) and chloro-indole (in ) substituents could improve receptor binding but introduce metabolic stability challenges.
  • Core Heterocycle : Pyrazole (target compound) vs. pyrrole () or pyridine () alters hydrogen-bonding capacity and aromatic stacking interactions, critical for target selectivity .

Research Findings and Trends

Structure-Activity Relationships (SAR)

  • Alkyl Chain Length : Longer chains (e.g., octyloxy) improve lipophilicity but may reduce oral bioavailability due to poor solubility .
  • Halogenation : Chlorine substituents (e.g., in ) correlate with enhanced binding to hydrophobic receptor pockets but may increase toxicity .
  • Hydrazide Linkage : Critical for maintaining planarity and π-π interactions with biological targets, as seen in docking studies with CB2R .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-(2,4-Dichlorophenyl) Analogue N′-Isonicotinohydrazide
LogP High (octyloxy) Moderate (dichlorophenyl) Low (pyridine)
Solubility Low (lipophilic) Moderate High
Molecular Weight 459.55 ~437.28 266.26

Biological Activity

The compound 3-[4-(octyloxy)phenyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has gained attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its cytotoxicity, anti-inflammatory effects, and other significant biological activities, supported by relevant studies and data.

Chemical Structure

The compound's chemical structure can be represented as follows:

C20H24N4O3\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_3

This structure features a pyrazole ring and an indole moiety, which are known to contribute to various biological activities.

Cytotoxicity

Recent studies have demonstrated the cytotoxic effects of pyrazole derivatives, including the compound . For instance, a mini-review highlighted that certain pyrazole analogs exhibited significant cytotoxicity against cancer cell lines such as MCF7 and MDA-MB-231. The compound's mechanism of action may involve the activation of caspases, which play critical roles in apoptosis and cellular survival pathways .

Cell LineIC50 (µM)Mechanism of Action
MCF739.70Caspase activation
MDA-MB-231Not specifiedInhibition of survival pathways

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been explored extensively. A study indicated that compounds with similar structures showed superior anti-inflammatory activity compared to standard drugs like diclofenac sodium. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process .

CompoundCOX Inhibition (IC50)Reference
Pyrazole Derivative A8.60Study Reference 1
Diclofenac Sodium8.60Standard Comparison

Antimicrobial Activity

Antimicrobial studies have shown that pyrazole derivatives possess significant antibacterial activity against various pathogens. The synthesized compounds were evaluated using the microplate Alamar Blue assay, revealing promising results against bacterial strains .

Case Studies

  • Cytotoxic Effects on Cancer Cells : A specific case study evaluated the effects of a related pyrazole compound on breast cancer cell lines, demonstrating an IC50 value of 0.26 µM for potent antiproliferative activity. This indicates a strong potential for further development as an anticancer agent .
  • Anti-inflammatory Studies : Another study focused on the anti-inflammatory effects of pyrazole derivatives in vivo, showing a marked reduction in edema in animal models when treated with these compounds compared to controls .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[4-(octyloxy)phenyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by hydrazide coupling. Key steps include:

  • Core Formation : Cyclization of substituted phenylhydrazines with diketones or β-keto esters under reflux conditions (e.g., ethanol, 80°C for 6–8 hours).
  • Hydrazide Coupling : Reaction of the pyrazole-5-carboxylic acid derivative with (3Z)-2-oxoindole-3-ylidene hydrazine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI.
  • Optimization : Temperature and solvent polarity (e.g., DMF or THF) are critical for yield. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates .
    • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are employed to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., indole NH at δ 10–12 ppm) and confirms hydrazide linkage (C=O at ~165 ppm). Aromatic protons in the octyloxy phenyl group appear as multiplet signals .
  • IR Spectroscopy : Validates carbonyl (C=O, ~1680 cm⁻¹) and N-H stretching (~3200 cm⁻¹) .
  • X-ray Crystallography : Resolves Z-configuration of the hydrazone moiety and dihedral angles between aromatic rings. SHELXL software is used for refinement, accounting for potential twinning or disorder .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to evaluate variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design identifies optimal DMF:H2O (4:1) at 70°C, reducing side-product formation .
  • Kinetic Monitoring : In-line FTIR or HPLC tracks intermediate formation. Stoichiometric excess (1.2 eq) of (3Z)-2-oxoindole hydrazine minimizes unreacted pyrazole-carboxylic acid .
  • Scale-Up Challenges : Continuous-flow systems (e.g., microreactors) enhance heat/mass transfer, reducing reaction time by 40% compared to batch processes .

Q. How can contradictions in biological activity data (e.g., IC50 variability) be resolved?

  • Methodological Answer :

  • Assay Standardization : Compare cellular vs. enzymatic assays. For instance, discrepancies in kinase inhibition (e.g., VEGF-R2) may arise from cell permeability differences. Use ATP-binding site mutants to validate target specificity .
  • Solubility Adjustments : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts in cell-based assays .
  • Metabolic Stability : Perform liver microsome assays (human vs. rodent) to identify species-dependent CYP450 metabolism, which affects in vivo efficacy .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with tyrosine kinases (e.g., PDGF-Rβ). The indole-3-ylidene moiety forms hydrogen bonds with hinge-region residues (e.g., Glu640) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex. Hydrophobic octyloxy chain shows membrane-penetration potential .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (F=30–40%) due to high logP (~5.2). Adjust substituents (e.g., shorter alkoxy chains) to improve solubility .

Q. What challenges arise in crystallographic analysis of this compound?

  • Methodological Answer :

  • Twinning and Disorder : The flexible octyloxy chain often causes crystal twinning. Use SHELXD for initial phase determination and TWINLAW to refine twin fractions .
  • Data Resolution : Synchrotron radiation (λ = 0.7–1.0 Å) improves data quality. For low-resolution data (≥1.5 Å), apply isotropic displacement parameters and restrain bond lengths .
  • Thermal Motion : High B-factors in the indole ring suggest dynamic disorder. Apply TLS (Translation-Libration-Screw) refinement to model anisotropic displacement .

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